2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
Description
The compound 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide (hereafter referred to as the "target compound") is a synthetic heterocyclic derivative featuring a 1,3-thiazolidinone core. Key structural elements include:
- A 3-chlorobenzylidene substituent at the 5Z position of the thiazolidinone ring.
- Two oxo groups at positions 2 and 4, contributing to the ring's electron-deficient character.
Properties
Molecular Formula |
C20H13ClN4O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C20H13ClN4O3S/c21-13-3-1-2-12(8-13)9-17-19(27)25(20(28)29-17)11-18(26)24-14-4-5-15-16(10-14)23-7-6-22-15/h1-10H,11H2,(H,24,26)/b17-9- |
InChI Key |
FAAGGHRDAKMBJU-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with quinoxaline-6-amine. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiazolidinone vs. Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives
Compounds 11a and 11b () replace the thiazolidinone core with a fused thiazolo-pyrimidine system. These derivatives incorporate substituents such as 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b), yielding molecular formulas C₂₀H₁₀N₄O₃S and C₂₂H₁₇N₃O₃S, respectively. Key differences include:
- Higher molecular weights (386–403 g/mol) compared to the target compound (estimated ~440 g/mol).
- Presence of a cyano group (11b) instead of a chloro substituent, altering electron-withdrawing effects .
Compound 12 () features a pyrimido-quinazoline core, demonstrating that fused heterocyclic systems can enhance thermal stability (mp. 268–269°C) but may reduce synthetic yields (57%) compared to simpler thiazolidinones .
Substituent Effects
Chlorobenzylidene Position and Electronic Properties
- 3-Chlorobenzylidene (target compound): The meta-chloro substituent may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.
Thioxo vs. Oxo Groups
The analog in replaces the 2-oxo group with a thioxo moiety, yielding 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide. This substitution increases sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but may reduce oxidative stability .
Acetamide Linker Modifications
The quinoxaline group in the target compound contrasts with imidazole () and oxadiazole () moieties, suggesting divergent biological targets.
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s 2,4-dioxo groups would show strong C=O stretches (~1700 cm⁻¹), comparable to analogs in (1719 cm⁻¹ for compound 12) .
- NMR: The 3-chlorobenzylidene proton in the target compound would resonate near δ 7.94 ppm (cf. δ 8.01 ppm for 4-cyanobenzylidene in 11b) .
- Melting Points: Thiazolidinone derivatives typically exhibit MPs between 200–250°C, influenced by substituent bulk (e.g., 243–246°C for 11a vs. 213–215°C for 11b) .
Biological Activity
The compound 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide represents a novel class of thiazolidine derivatives with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.9 g/mol. The compound features a thiazolidine ring and a quinoxaline moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2O5S |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | 2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide |
| InChI Key | SSOMLDIHHDHMQZ-QPEQYQDCSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. The exact mechanism remains under investigation but may involve modulation of cyclooxygenase (COX) enzymes and other signaling pathways.
Anti-inflammatory Activity
Research has indicated that thiazolidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown selective inhibition of COX-II with IC50 values ranging from to . The structure of the compound suggests that it may also possess similar inhibitory effects.
Anticancer Activity
Studies on related thiazolidine compounds have demonstrated their potential as anticancer agents. For example, derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic signaling pathways . The compound's ability to disrupt normal cellular functions could lead to reduced tumor growth and enhanced cell death in malignant cells.
Case Studies
- In vitro Studies : A recent study examined the activity of thiazolidine derivatives against various cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity, suggesting that the introduction of specific functional groups could optimize therapeutic efficacy.
- In vivo Studies : Animal models treated with thiazolidine derivatives showed reduced tumor size and improved survival rates compared to control groups. These findings underscore the potential for clinical applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
